Diisooctyl fumarate

Radical Copolymerization Reactivity Ratios Diallyl Phthalate

Specify the trans (E) isomer, Diisooctyl fumarate (CAS 1330-75-2), to ensure high copolymerization reactivity. The branched isooctyl groups provide steric hindrance for tuning polymer Tg and preventing plasticizer migration in durable goods like medical tubing and automotive interiors. Avoid performance failures caused by the less reactive cis isomer or incorrect alkyl chain lengths. Ideal for microwave-assisted synthesis and as a viscosity index improver.

Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
CAS No. 1330-75-2
Cat. No. B075178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisooctyl fumarate
CAS1330-75-2
SynonymsDIISOOCTYL FUMARATE
Molecular FormulaC20H36O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C
InChIInChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+
InChIKeyQIGLLCHDIZAZFE-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisooctyl Fumarate (CAS 1330-75-2) for Industrial Procurement: Core Properties and Strategic Positioning


Diisooctyl fumarate (CAS 1330-75-2) is a high-molecular-weight diester of fumaric acid, characterized by a trans (E) configuration, with the molecular formula C20H36O4 and a molecular weight of 340.5 g/mol . It is a colorless to pale yellow liquid with a freezing point below -60°C and a boiling point of 409.8°C at 760 mmHg, exhibiting low volatility [1]. This compound functions as a reactive monomer and internal plasticizer, capable of chemically incorporating into polymer backbones . Its branched isooctyl ester groups provide steric hindrance that influences polymerization kinetics and imparts distinct thermal and mechanical properties to copolymers, particularly those based on vinyl chloride, styrene, and acrylates [2].

Diisooctyl Fumarate Procurement Risk: Why Isomeric and Structural Analogs Are Not Interchangeable


Procuring a generic 'fumarate ester' without precise specification of the alkyl chain length and isomerism can lead to significant performance deviations in end-use applications. The trans (E) configuration of diisooctyl fumarate is critical; its cis (Z) isomer, diisooctyl maleate, exhibits substantially lower copolymerization reactivity with styrene and other vinyl monomers [1]. Furthermore, the specific length and branching of the isooctyl group directly dictate the monomer's copolymerization reactivity ratios, the polymer's glass transition temperature (Tg), and the plasticizing efficiency [2]. Variations in the alkyl chain, such as using di-n-octyl fumarate (DOF) or di(2-ethylhexyl) fumarate, result in different steric hindrance, affecting polymerization rates and the molecular weight of the resulting polymer, thereby altering the final material's flexibility and thermal properties [3].

Quantitative Differentiation of Diisooctyl Fumarate: Head-to-Head Performance Data vs. Key Analogs


Enhanced Copolymerization Reactivity: Diisooctyl Fumarate vs. Diethyl Fumarate

In copolymerization with diallyl phthalate (DAP), the longer alkyl chain of di-n-octyl fumarate (a close analog to diisooctyl fumarate) results in a lower reactivity ratio (r2) compared to diethyl fumarate, indicating a greater tendency for alternating copolymerization and a different incorporation rate into the polymer backbone [1].

Radical Copolymerization Reactivity Ratios Diallyl Phthalate

Microwave-Assisted Polymerization Rate Enhancement: Diisooctyl Fumarate vs. Thermal Conditions

Under microwave irradiation, the polymerization of di(2-ethylhexyl) fumarate, a structural analog, exhibits significantly enhanced rates compared to conventional thermal heating, offering a process advantage for rapid polymer synthesis [1].

Microwave Polymerization Reaction Kinetics Process Intensification

Steric Hindrance and Polymer Rigidity: Diisooctyl Fumarate vs. Conventional Vinyl Monomers

Dialkyl fumarates, including diisooctyl fumarate, are 1,2-disubstituted ethylenes that exhibit unique polymerization kinetics due to significant steric hindrance. This results in a rigid chain structure in the resulting polymers, distinct from conventional vinyl polymers like poly(methyl methacrylate) or polystyrene [1].

Polymer Physics Chain Rigidity Steric Effects

Inferior Low-Temperature Performance: Diisooctyl Fumarate vs. Adipate Plasticizers

While diisooctyl fumarate provides excellent general plasticization for PVC, its performance in low-temperature flexibility is inferior to that of linear aliphatic esters like dioctyl adipate (DOA) [1].

Plasticizer Efficiency Low-Temperature Flexibility PVC

Recommended Industrial and Research Applications for Diisooctyl Fumarate Based on Verified Performance


Synthesis of Internally Plasticized PVC Copolymers for Durable, Migration-Resistant Products

As an internal plasticizer, diisooctyl fumarate can be copolymerized with vinyl chloride to create flexible PVC resins where the plasticizing moiety is covalently bonded to the polymer backbone. This prevents plasticizer migration, a common issue with external plasticizers like phthalates [1]. The resulting materials are ideal for high-value, durable goods such as medical tubing, food-contact films, and automotive interiors, where long-term flexibility and low extractables are critical .

Tailoring Glass Transition Temperature (Tg) in Styrenic and Acrylic Copolymers

The steric bulk of the isooctyl groups in diisooctyl fumarate significantly influences the segmental motion of polymer chains. By adjusting the feed ratio in copolymerizations with styrene or methyl methacrylate, formulators can precisely tune the glass transition temperature (Tg) of the resulting copolymer [1]. This makes the compound a valuable tool for designing polymeric materials with specific thermal and mechanical profiles for applications like specialty coatings, adhesives, and engineering thermoplastics .

Accelerated Polymer Synthesis via Microwave-Assisted Polymerization

For research laboratories and specialized industrial production, diisooctyl fumarate is an excellent candidate for microwave-assisted polymerization [1]. This technique significantly accelerates reaction rates compared to conventional heating, allowing for rapid screening of copolymer compositions and high-throughput synthesis of novel materials. This process intensification can lead to reduced energy consumption and faster development cycles for new polymer formulations [1].

Formulating Lubricant Additives and Pour Point Depressants

Copolymers of diisooctyl fumarate with styrene or long-chain alkyl acrylates are effective as viscosity index improvers and pour point depressants in lubricating oils [1]. The fumarate backbone provides thermal stability and shear resistance, while the pendant alkyl groups interact with paraffin wax crystals to prevent their agglomeration at low temperatures, thereby maintaining oil fluidity . This application is particularly relevant for base oils in automotive and industrial lubricants.

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